molecular formula C11H13ClO2S B2779672 Ethyl 2-(2-chlorophenyl)sulfanylpropanoate CAS No. 1249910-63-1

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate

Cat. No.: B2779672
CAS No.: 1249910-63-1
M. Wt: 244.73
InChI Key: IJBCCBCQHSHFST-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate is an organosulfur compound featuring a propanoate ester backbone substituted with a 2-chlorophenylsulfanyl group. The molecular formula is C₁₁H₁₁ClO₂S, with a molecular weight of 254.72 g/mol.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCCBCQHSHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)sulfanylpropanoate typically involves the reaction of 2-chlorothiophenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-[(2,4-Difluorophenyl)sulfanyl]propanoate
  • Molecular formula : C₁₁H₁₁F₂O₂S
  • Molecular weight : 254.27 g/mol
  • Key differences: Replaces the 2-chlorophenyl group with a 2,4-difluorophenyl substituent. Purity reported at 95% .
Ethyl 2-({5-[(4-Chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate
  • Molecular formula: Not explicitly stated, but includes a pyridinyl ring and 4-chloroanilino carbonyl group.
  • Key differences : Incorporates a nitrogen-containing heterocycle (pyridine) and an amide bond, which may enhance binding to biological targets but reduce hydrolytic stability under acidic conditions .
Ethyl 2-(3-Benzoylphenyl)propanoate
  • Molecular formula : C₁₈H₁₈O₃
  • Molecular weight : 282.34 g/mol
  • Key differences : Replaces the sulfanyl group with a benzoyl moiety, significantly increasing aromaticity and altering electronic properties. Likely exhibits higher lipophilicity and UV absorption due to the benzoyl group .

Reactivity and Stability Insights

  • Sulfanyl Group Reactivity: Ethyl 2-(2-chlorophenyl)sulfanylpropanoate’s sulfanyl group can oxidize to sulfoxide or sulfone derivatives, unlike compounds with stable ether or ester linkages (e.g., Fenoxaprop ethyl) .
  • Amino Substituents: Compounds like Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (C₁₂H₁₈ClNO₄S, 307.79 g/mol) exhibit enhanced nucleophilicity due to the amino group, making them suitable for coupling reactions in drug synthesis .

Biological Activity

Ethyl 2-(2-chlorophenyl)sulfanylpropanoate is an organic compound with the molecular formula C11H13ClO2S. It has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a sulfanylpropanoate moiety. Its unique structure contributes to its reactivity and potential biological effects.

PropertyValue
CAS Number 1249910-63-1
Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in several human cancer lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HCT116)

Mechanistic studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulate signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms involved .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of pathogenic bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating significant antimicrobial potential compared to standard antibiotics .

Case Study 2: Anticancer Effects

Another study focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cells post-treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-chlorophenyl)sulfanylpropanoateC11H13ClO2SDifferent chlorophenyl position
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl)thio-propanoateC15H19ClO4SMore complex structure with additional functional groups
Ethyl 3-amino-3-(2-chlorophenyl)propanoateC11H14ClNContains an amino group instead of sulfanyl

The comparison highlights that while these compounds share structural similarities, their biological activities may vary significantly due to differences in functional groups and molecular interactions.

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